An In-Depth Technical Guide to the Synthesis and Characterization of Levamlodipine-d4
An In-Depth Technical Guide to the Synthesis and Characterization of Levamlodipine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Levamlodipine-d4, a deuterium-labeled internal standard essential for pharmacokinetic and bioequivalence studies of Levamlodipine. This document details the synthetic pathway, experimental protocols, and analytical characterization of this stable isotope-labeled compound.
Introduction
Levamlodipine, the (S)-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker used in the management of hypertension and angina.[1][2] To facilitate accurate quantification in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is crucial. Levamlodipine-d4, with deuterium atoms incorporated into the 2-aminoethoxy-methyl side chain, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled drug and its distinct mass-to-charge ratio.[3][4]
This guide outlines a plausible synthetic route to Levamlodipine-d4 and provides detailed methodologies for its characterization using modern analytical techniques.
Synthesis of Levamlodipine-d4
The synthesis of Levamlodipine-d4 can be achieved through a multi-step process commencing with the preparation of a deuterated precursor, followed by a Hantzsch-type dihydropyridine synthesis, and finally, chiral resolution to isolate the desired (S)-enantiomer.
Proposed Synthetic Pathway
The synthesis commences with the preparation of the deuterated intermediate, 2-((2-aminoethoxy-1,1,2,2-d4)methyl) group, which is then incorporated into the dihydropyridine ring.
Caption: Proposed synthetic workflow for Levamlodipine-d4.
Experimental Protocols
Step 1: Synthesis of N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide
To a solution of Ethanol-1,1,2,2-d4-amine in an appropriate solvent (e.g., toluene), an equimolar amount of phthalic anhydride is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide.
Step 2: Synthesis of Ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate
The hydroxyl group of N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide is first activated, for example, by conversion to a mesylate or tosylate. This activated intermediate is then reacted with the sodium salt of ethyl acetoacetate in an anhydrous aprotic solvent like THF or DMF. The resulting product, ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate, is purified by column chromatography.
Step 3: Hantzsch Dihydropyridine Synthesis of Phthaloyl-protected Amlodipine-d4
A mixture of ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate, methyl 3-aminocrotonate, and 2-chlorobenzaldehyde is heated in a suitable solvent such as isopropanol or ethanol. The reaction proceeds via the Hantzsch synthesis mechanism to form the dihydropyridine ring. Upon cooling, the phthaloyl-protected Amlodipine-d4 precipitates and can be collected by filtration.
Step 4: Deprotection to form Racemic Amlodipine-d4
The phthaloyl protecting group is removed by treating the product from the previous step with hydrazine hydrate in a solvent like ethanol at reflux. After the reaction is complete, the mixture is worked up to remove the phthalhydrazide byproduct, yielding racemic Amlodipine-d4.
Step 5: Chiral Resolution to obtain Levamlodipine-d4
The racemic Amlodipine-d4 is resolved using a chiral resolving agent, such as a chiral tartaric acid derivative (e.g., O,O'-Di-p-toluoyl-L-tartaric acid), in a suitable solvent system. The diastereomeric salts are separated by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the free base of Levamlodipine-d4.
Characterization of Levamlodipine-d4
The synthesized Levamlodipine-d4 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Analytical Techniques
Caption: Analytical workflow for the characterization of Levamlodipine-d4.
Data Presentation
Table 1: Physicochemical Properties of Levamlodipine-d4
| Property | Value |
| Chemical Formula | C₂₀H₂₁D₄ClN₂O₅ |
| Molecular Weight | 412.90 g/mol |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | 3-ethyl 5-methyl (4S)-2-((2-aminoethoxy-1,1,2,2-d4)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
| CAS Number | 1346617-19-3 |
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 413.1818 | 413.1821 |
Table 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Data
| Precursor Ion (m/z) | Product Ions (m/z) |
| 413.2 | 395.2, 367.2, 284.1, 242.1, 212.1 |
Note: The fragmentation pattern is consistent with the loss of the deuterated side chain and subsequent fragmentation of the dihydropyridine ring.
Table 4: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.10-7.40 | m | 4H | Ar-H |
| 5.85 | s | 1H | NH |
| 5.35 | s | 1H | CH (C4) |
| 4.70 | s | 2H | -OCH₂- |
| 4.05 | q | 2H | -OCH₂CH₃ |
| 3.60 | s | 3H | -OCH₃ |
| 2.30 | s | 3H | -CH₃ (C6) |
| 1.20 | t | 3H | -OCH₂CH₃ |
Note: The signals corresponding to the -OCH₂CH₂NH₂- protons at approximately 3.7 ppm and 3.0 ppm in unlabeled Levamlodipine will be absent or significantly reduced in the ¹H NMR spectrum of Levamlodipine-d4.
Table 5: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 168.0 | C=O (ester) |
| 167.5 | C=O (ester) |
| 148.0 | C (Ar) |
| 147.5 | C (C2) |
| 144.0 | C (C6) |
| 133.0, 130.5, 129.0, 127.5 | C (Ar) |
| 104.5 | C (C3) |
| 102.0 | C (C5) |
| 68.0 | -OCH₂- (non-deuterated) |
| 60.0 | -OCH₂CH₃ |
| 51.0 | -OCH₃ |
| 39.5 | C (C4) |
| 19.5 | -CH₃ (C6) |
| 14.5 | -OCH₂CH₃ |
Note: The signals for the deuterated carbons (-CD₂CD₂-) will be observed as multiplets with significantly reduced intensity due to C-D coupling.
Table 6: HPLC Purity Data
| Method | Column | Mobile Phase | Flow Rate | Detection | Purity |
| Reversed-Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile:Water with 0.1% Formic Acid (gradient) | 1.0 mL/min | UV at 238 nm | >99.5% |
| Chiral | Chiral stationary phase (e.g., polysaccharide-based) | Hexane:Isopropanol with a basic additive | 0.8 mL/min | UV at 238 nm | >99.5% (S)-enantiomer |
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of Levamlodipine-d4. The outlined synthetic route offers a viable pathway for obtaining this crucial internal standard. The characterization data presented, including mass spectrometry and NMR, confirm the successful incorporation of deuterium and the high purity of the final product. The provided experimental protocols and analytical methods will be invaluable to researchers and scientists involved in the development and analysis of Levamlodipine.
